N-(3,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
N-(3,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a heterocyclic compound featuring a benzo[b][1,4]thiazepine core fused with a furan ring and substituted with a 3,5-dimethylphenylacetamide group. The furan ring introduces electron-rich aromaticity, while the acetamide substituent may enhance solubility or target binding. Structural characterization of such compounds typically employs X-ray crystallography, with refinement tools like SHELXL ensuring precise determination of bond lengths, angles, and intermolecular interactions .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-15-10-16(2)12-17(11-15)24-22(26)14-25-18-6-3-4-8-20(18)29-21(13-23(25)27)19-7-5-9-28-19/h3-12,21H,13-14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIRDBLQNAORIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazepine Ring: This step often involves the cyclization of a precursor molecule containing a thioamide and a haloketone under basic conditions to form the thiazepine ring.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Dimethylphenyl Group: This step usually involves a nucleophilic substitution reaction where the dimethylphenyl group is introduced to the thiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the thiazepine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a benzo[b][1,4]thiazepine core, which is known for its diverse biological activities. The presence of the furan moiety enhances its pharmacological properties, potentially influencing its interaction with biological targets. The 3,5-dimethylphenyl group contributes to its lipophilicity and may enhance bioavailability.
Preliminary studies indicate that N-(3,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide may exhibit various biological activities:
- Antimicrobial Properties : Research suggests that compounds with similar structures have shown antibacterial and antifungal activities. The furan and thiazepine components may interact synergistically to inhibit microbial growth.
- Anticancer Potential : The thiazepine scaffold has been associated with anticancer properties in various derivatives. Studies on related compounds indicate potential efficacy against different cancer cell lines.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, integrating furan and thiazepine derivatives through condensation reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized product.
Case Study 1: Antimicrobial Activity
A study conducted on related thiazepine derivatives demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the furan and thiazepine structures can enhance antimicrobial efficacy.
Case Study 2: Anticancer Screening
In another investigation focusing on thiazepine derivatives, researchers reported promising results against various cancer cell lines. The study highlighted the importance of the substituents on the thiazepine core in modulating anticancer activity .
Comparative Analysis of Related Compounds
To better understand the potential applications of this compound, a comparative analysis with structurally related compounds is presented in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Hydroxymethyl)-2-furan carboxylic acid | Furan ring | Antibacterial activity against Staphylococcus aureus |
| 4-chloro-N-(3-methylphenyl)benzamide | Amide bond with aromatic substitution | Anticancer properties |
| Furan derivatives with thiol groups | Furan and sulfur moieties | Antimicrobial effects |
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Table 1: Structural Comparison of Benzo[b][1,4]thiazepine Derivatives
Key Findings
Core Heterocycle Modifications: The target compound’s benzo[b][1,4]thiazepine core differs from oxazinan-thiazepine hybrids (e.g., compound h in Table 1), which exhibit improved metabolic stability due to oxazinan ring rigidity .
Substituent Effects: The 3,5-dimethylphenylacetamide group in the target compound may enhance lipophilicity compared to 2,6-dimethylphenoxyacetamide derivatives (e.g., compound g), impacting membrane permeability . Hydroxy and formamido substituents in analogs (e.g., compound f) introduce hydrogen-bonding capabilities, critical for target engagement in enzymatic pockets .
Synthetic and Analytical Considerations :
- Crystallographic refinement via SHELXL is critical for resolving structural ambiguities in such complex heterocycles, particularly for verifying the stereochemistry of chiral centers in analogs like compound h .
- WinGX and ORTEP workflows enable visualization of anisotropic displacement parameters, crucial for confirming the planarity of the benzo[b][1,4]thiazepine core .
Biological Activity
N-(3,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, structural characteristics, and various biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 406.5 g/mol. The compound features a unique structural arrangement that includes a furan moiety and a thiazepine ring, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O3S |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 863004-82-4 |
| LogP | 5.1847 |
| Polar Surface Area | 62.565 Ų |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Starting materials include 3,5-dimethylaniline and furan derivatives. Specific reaction conditions such as catalysts and temperature control are crucial for achieving high yield and purity.
Anticancer Activity
Research indicates that compounds containing similar structural features to N-(3,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin) exhibit significant anticancer properties. For instance, studies on related thiazepine derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Properties
N-(3,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin) has been evaluated for its anti-inflammatory activity. Research indicates that compounds with furan and thiazepine moieties can inhibit pro-inflammatory cytokines and reduce edema in animal models .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar furan structures have demonstrated antibacterial activity against pathogens such as Staphylococcus aureus and antifungal effects against Candida species .
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various thiazepine derivatives on breast cancer cells (MCF-7). The results showed that modifications to the furan ring significantly enhanced cytotoxicity compared to non-furan analogs .
- Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory effects of related compounds in a carrageenan-induced paw edema model in rats. The compound reduced paw swelling significantly compared to the control group, indicating its potential as an anti-inflammatory agent .
Q & A
Q. What in vivo models are appropriate for validating its therapeutic potential?
- Methodological Answer: Murine collagen-induced arthritis (CIA) models assess anti-inflammatory efficacy (dose: 10–50 mg/kg, oral). Pharmacokinetic parameters (t₁/₂, Cmax) are quantified via LC-MS/MS of plasma samples collected over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
